molecular formula C7H12O5S B14530920 Methyl 5-methylsulfonyloxypent-2-enoate CAS No. 62592-76-1

Methyl 5-methylsulfonyloxypent-2-enoate

Cat. No.: B14530920
CAS No.: 62592-76-1
M. Wt: 208.23 g/mol
InChI Key: LTJTYWPDRQOIEI-UHFFFAOYSA-N
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Description

Methyl 5-methylsulfonyloxypent-2-enoate is an organic compound with the molecular formula C7H12O4S. It is a derivative of pentenoic acid, featuring a methyl ester group and a methylsulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methylsulfonyloxypent-2-enoate typically involves the esterification of 5-methylsulfonyloxypent-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar route but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylsulfonyloxypent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester or sulfonyl group.

Major Products Formed

Scientific Research Applications

Methyl 5-methylsulfonyloxypent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 5-methylsulfonyloxypent-2-enoate involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in various biochemical pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

62592-76-1

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

methyl 5-methylsulfonyloxypent-2-enoate

InChI

InChI=1S/C7H12O5S/c1-11-7(8)5-3-4-6-12-13(2,9)10/h3,5H,4,6H2,1-2H3

InChI Key

LTJTYWPDRQOIEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCCOS(=O)(=O)C

Origin of Product

United States

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